molecular formula C9H13Cl2N B3097452 (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride CAS No. 1310923-37-5

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

Cat. No.: B3097452
CAS No.: 1310923-37-5
M. Wt: 206.11
InChI Key: GGFMDYMEAQPNPZ-FVGYRXGTSA-N
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Description

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N and its molecular weight is 206.11. The purity is usually 95%.
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Properties

IUPAC Name

(1S)-1-(4-chlorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFMDYMEAQPNPZ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-1-(4-Chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RES-CL-PROP-001 Status: Open Assigned Specialist: Senior Application Scientist Target Molecule: (S)-1-(4-Chlorophenyl)propan-1-amine (Key intermediate for Dapoxetine) Impurity: (R)-isomer (Enantiomer)

Executive Summary

The removal of the (R)-isomer from (S)-1-(4-Chlorophenyl)propan-1-amine is a critical step in the synthesis of SSRIs like Dapoxetine. While asymmetric synthesis (e.g., using Ellman’s auxiliary) is preferred for de novo synthesis, process chemists frequently encounter racemic or scalemic mixtures requiring purification.

This guide addresses the three most common "pain points" reported by our users:

  • Inefficient Crystallization: "Oiling out" during classical resolution.

  • Stalled Enrichment: Enantiomeric excess (ee) plateauing at 90-95%.

  • Analytical Confusion: Difficulty separating enantiomers on HPLC.

Module 1: Classical Chemical Resolution (The Gold Standard)

Diagnostic: Choosing the Resolving Agent

For 1-aryl-1-propylamines, Tartaric Acid is the industry standard resolving agent. However, the specific diastereomeric salt solubility is non-intuitive.

  • Target: (S)-Enantiomer (Precipitate this).

  • Impurity: (R)-Enantiomer (Keep this in solution).

  • Recommended Agent: (L)-(+)-Tartaric Acid .

    • Mechanism:[1][2] The (S)-Amine[2][3] · (L)-Tartrate salt is typically less soluble in alcoholic solvents than the (R)-Amine · (L)-Tartrate salt.

Protocol: The "Dutch Resolution" Modification

If you are experiencing "oiling out" (formation of a sticky gum instead of crystals), use this modified nucleation protocol.

Reagents:

  • Crude Amine (containing (R)-impurity)

  • (L)-(+)-Tartaric Acid (0.5 - 1.0 equivalents)

  • Solvent System: Ethanol (95%) / Water (5%) or Methanol.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude amine in Ethanol (5 mL per gram of amine) at 60°C.

  • Acid Addition: Add (L)-Tartaric acid (dissolved in hot Ethanol) dropwise.

    • Critical Check: If using 0.5 eq (Pope-Peachy method), you rely on the (R)-amine remaining as a free base. If using 1.0 eq, you rely on solubility differences of the two salts.[1] Start with 1.0 eq for highest purity.

  • Seeding (The Fix for Oiling Out): Cool to 40°C. If oil appears, reheat to dissolve, then add a seed crystal of pure (S)-amine tartrate. If no seed is available, scratch the glass surface vigorously.

  • Controlled Cooling: Cool to 0°C at a rate of 5°C/hour. Rapid cooling traps the (R)-impurity in the crystal lattice.

  • Filtration: Filter the white solid. Wash with cold Ethanol.

  • Free Basing: Suspend the salt in water, basify with 2M NaOH to pH 12, and extract with MTBE or Toluene.

Troubleshooting Logic (DOT Visualization)

ResolutionLogic Start Start: Crude (S)-Amine with (R)-Impurity Agent Add (L)-Tartaric Acid in hot Ethanol Start->Agent Precip Precipitate Forms? Agent->Precip Oil Forms Oil/Gum Precip->Oil No (Oiling) Crystal Forms White Solid Precip->Crystal Yes Reheat Reheat to 65°C Add 5% Water Oil->Reheat Analyze Check HPLC (ee%) Crystal->Analyze Reheat->Precip HighEE ee > 98% Proceed to Free Base Analyze->HighEE Pass LowEE ee < 95% Recrystallize Analyze->LowEE Fail Recryst Recrystallize from MeOH/Water (9:1) LowEE->Recryst Recryst->Analyze

Figure 1: Decision matrix for troubleshooting diastereomeric salt crystallization.

Module 2: Enzymatic Kinetic Resolution (The "Rescue" Method)

If chemical resolution fails or yields are too low (<30%), use Enzymatic Kinetic Resolution (EKR) . This is particularly effective for 1-aryl-amines.

  • Concept: Lipases are chiral catalysts. Candida antarctica Lipase B (CAL-B) will selectively acetylate the (R)-amine, converting it into an amide. The (S)-amine is slow to react and remains an amine.

  • Separation: The (R)-Amide is neutral; the (S)-Amine is basic. They can be separated by simple acid extraction.

Protocol:

  • Setup: Dissolve racemic/impure amine in Ethyl Acetate (acts as solvent and acyl donor).

  • Catalyst: Add immobilized CAL-B (e.g., Novozym 435), 20 mg/mmol.

  • Incubation: Shake at 30-40°C. Monitor by HPLC.

  • Stop Point: When the (R)-amine peak disappears (converted to amide), stop.

  • Workup: Filter off enzyme. Wash organic phase with 1M HCl.

    • Organic Layer:[4] Contains (R)-Amide (Impurity).[4]

    • Aqueous Layer: Contains (S)-Amine (Target).[3]

  • Recovery: Basify aqueous layer and extract.

Module 3: Analytical Validation (HPLC)

You cannot optimize what you cannot measure. Standard C18 columns will not separate these enantiomers.

Recommended Method:

Parameter Condition
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane : Isopropanol : Diethylamine (DEA)
Ratio 90 : 10 : 0.1 (v/v/v)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 220 nm or 254 nm

| Expected Retention | (S)-Isomer typically elutes after (R)-Isomer on OD-H (verify with standards). |

Note: The Diethylamine (DEA) is mandatory. Without it, the amine interacts with silanol groups, causing peak tailing that masks the impurity.

Frequently Asked Questions (FAQs)

Q1: My salt crystallized, but the ee is only 85%. Should I wash it more? A: Washing is rarely sufficient for deep eutectic impurities. You must perform a recrystallization . Dissolve the salt in the minimum amount of boiling Methanol. Let it cool very slowly. If the ee is still stubborn, switch to a different resolving agent like N-Acetyl-L-Leucine , which often has a different eutectic point than Tartaric acid.

Q2: Can I use D-Tartaric acid instead? A: Yes, but the result reverses. (D)-(-)-Tartaric acid will typically precipitate the (R)-amine (the impurity). This is a valid strategy called "Reverse Resolution": you precipitate the impurity and keep your desired (S)-product in the mother liquor. However, purity is harder to control in the liquor than in a crystal.

Q3: Why is the color turning pink/brown during base extraction? A: Benzylic amines are sensitive to oxidation. Ensure your solvents are degassed (sparged with Nitrogen) and minimize light exposure. The color indicates oxidative degradation, likely forming imines or radical species.

References

  • Dapoxetine Synthesis & Resolution

    • Title: Highly efficient, enantioselective syntheses of (S)-(+)- and (R)-(-)-dapoxetine starting with 3-phenyl-1-propanol.[5]

    • Source: Journal of Organic Chemistry (via PubMed).
    • URL:[Link]

  • General Resolution of Chiral Amines

    • Title: Resolution of a Racemic Mixture by selective crystallization of diastereomers (Educational Protocol).[6]

    • Source: YouTube (Rick Pires - Verified Chemistry Educ
    • URL:[Link]

  • Chiral HPLC Method Development

    • Title: Chiral HPLC Separ
    • Source: Phenomenex Technical Guide.[7]

    • URL:[Link]

  • Enzymatic Resolution Strategy

    • Title: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.[4]

    • Source: MDPI (Separations Journal).[4]

    • URL:[Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride
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(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

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